6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-substituted benzothieno[2,3-d]imidazoles, involves complex organic reactions that are designed to introduce specific functional groups into the core structure, enhancing the compound's chemical reactivity and potentially its biological activity (Guerrera et al., 1990). The synthesis process often explores the condensation of thiadiazolylamine with different phenacyl bromides to yield various imidazo[2,1-b]-1,3,4-thiadiazole derivatives, characterized by spectral data analysis (Kundapur et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, closely related to the target compound, reveals the importance of single crystal XRD studies in determining the configuration and conformation of these molecules. Such studies provide detailed insights into the spatial arrangement of atoms within the molecule and the potential implications for reactivity and interaction with biological targets (Ramprasad et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds within this class is significantly influenced by the presence of functional groups such as nitro, methoxy, and the imidazo[2,1-b][1,3]benzothiazole ring system. These functional groups can undergo various chemical reactions, including nucleophilic substitutions, condensations, and redox reactions, contributing to the versatility of these compounds in synthetic chemistry applications. The precise chemical properties depend on the specific substituents and the overall molecular structure.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystallinity, can be determined through standard laboratory techniques. The presence of methoxy and nitro groups could affect the compound's polarity, impacting its solubility in organic solvents. X-ray diffraction studies of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provide insights into the crystal packing and hydrogen bonding patterns, which are crucial for understanding the stability and solubility of these compounds (Yeong et al., 2018).
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are pivotal in medicinal chemistry due to their versatile biological activities and therapeutic potentials. This class of compounds has been recognized for their broad spectrum of pharmacological properties, including anti-viral, anti-microbial, anti-tumor, anti-inflammatory, and anti-cancer activities. The structural diversity of benzothiazole scaffolds has facilitated the search for new therapeutic agents, offering a high degree of flexibility in drug development. The benzothiazole moiety is an integral part of many natural and synthetic bioactive molecules, which underscores its significance in the development of chemotherapeutic agents. Derivatives of benzothiazole have shown enhanced activities with less toxic effects, making them a rapidly developing and interesting compound in medicinal chemistry (Bhat & Belagali, 2020).
Structural Modifications and Therapeutic Potential
Recent studies have focused on the structural modifications of benzothiazole derivatives, aiming to develop new antitumor agents. The exploration of 2-arylbenzothiazoles has emerged as an important pharmacophore in the development of antitumor agents. These derivatives have shown promising biological profiles and synthetic accessibility, making them attractive candidates for drug development. The structural simplicity and ease of synthesis provide opportunities for creating chemical libraries that could lead to the discovery of new chemical entities for cancer therapy. Despite the encouraging results observed in clinical studies, further characterization of their toxicity is required for their safe use in cancer chemotherapy (Ahmed et al., 2012).
Comprehensive Reviews on Benzothiazole-Based Compounds
Comprehensive reviews have been conducted on benzothiazole-based compounds, covering their anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal activities. These reviews provide valuable insights into the design of new therapeutic agents and highlight the potential of benzothiazole derivatives as lead compounds for the development of effective diagnostic agents and pathologic probes. The wide range of pharmacological activities associated with individual benzothiazole derivatives indicates the significant interest in this compound series (Keri et al., 2015).
Future Directions
The future directions for research on 6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole could include further exploration of its synthesis, characterization, and potential applications. The development of new synthetic methodologies could greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-12-6-7-14-15(8-12)23-16-17-13(9-18(14)16)10-2-4-11(5-3-10)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYWQSHBHFRFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
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